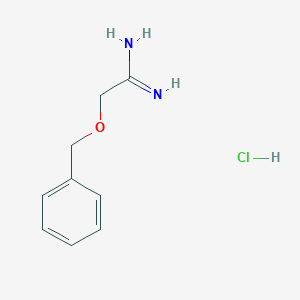

2-(Benzyloxy)acetimidamide hydrochloride

Description

Contextualizing Amidines and Acetamidines within Modern Organic Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where the R groups can be varied. echemi.com They are recognized for their basicity, which is significantly greater than that of amides, a property that stems from the ability of the positive charge to be delocalized across both nitrogen atoms upon protonation, forming a stable amidinium ion. echemi.com This inherent basicity makes them useful as catalysts and as ligands in organometallic chemistry. orgsyn.org

The reactivity of the amidine group also makes it a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. orgsyn.orgwikipedia.org The synthesis of amidines can be achieved through several methods, with the Pinner reaction being a classic and widely used approach. wikipedia.orgsynarchive.com This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imino ether (a Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. wikipedia.orgsynarchive.com

Acetamidines, a subset of amidines where the R group attached to the carbon of the C=N bond is a methyl group, are particularly important in various chemical contexts. google.com They serve as foundational building blocks in the synthesis of numerous compounds, including pharmaceuticals and materials with specific electronic or catalytic properties. google.comnih.gov The hydrochloride salt form, such as acetamidine (B91507) hydrochloride, is often used in synthesis due to its stability and ease of handling compared to the free base. wikipedia.org

Strategic Importance of Benzyloxy Moieties in Functional Molecule Design

The benzyloxy group, a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a frequently employed functional group in the design of functional molecules, particularly in medicinal chemistry. wikipedia.org One of its primary roles is to introduce a degree of lipophilicity, which can be crucial for modulating a molecule's interaction with biological systems. The benzyl portion of the moiety can engage in hydrophobic interactions, which are important for the binding of a molecule to a biological target. wikipedia.org

In drug design, the benzyloxy group has been incorporated into a variety of molecular scaffolds to enhance their therapeutic potential. For instance, it is a key feature in certain inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. chemicalbook.com The strategic placement of the benzyloxy group can influence the molecule's binding affinity and selectivity for a particular target. wikipedia.org Furthermore, the benzyloxy group can serve as a protective group for alcohols in multi-step organic syntheses, allowing for reactions to be carried out at other parts of the molecule without affecting the hydroxyl group. wikipedia.org

Current Research Trajectories and Gaps for 2-(Benzyloxy)acetimidamide Hydrochloride

Currently, specific research literature detailing the applications and properties of this compound is limited. Its existence is primarily noted in chemical supplier catalogs, which provide basic information such as its CAS number and molecular formula.

The likely synthesis of this compound would follow the Pinner reaction, starting from 2-(benzyloxy)acetonitrile. This would involve the reaction of the nitrile with an alcohol (like ethanol) in the presence of hydrogen chloride to form the corresponding imidate salt, which is then treated with ammonia to yield the final product. orgsyn.orgsynarchive.com

The primary research gap is the lack of published studies on the specific reactivity, properties, and potential applications of this compound. Given the known roles of its constituent functional groups, several research trajectories can be envisioned:

Synthetic Intermediate: Its primary role is likely as a precursor for more complex molecules. The amidine functionality can be used to construct various heterocyclic rings, such as imidazoles, pyrimidines, or triazines, which are of interest in medicinal chemistry. wikipedia.org The benzyloxy group can be retained in the final product to impart specific properties or can be cleaved to reveal a hydroxyl group for further functionalization.

Catalysis: The basic nature of the amidine group suggests potential applications as an organocatalyst in various chemical transformations.

Medicinal Chemistry: The combination of the amidine group, a known pharmacophore, and the benzyloxy moiety, which can enhance biological interactions, makes it a candidate for screening in drug discovery programs. wikipedia.orgnih.gov

Future research would need to focus on the systematic investigation of its synthesis, full characterization of its physical and chemical properties, and exploration of its reactivity in various chemical transformations to unlock its full potential.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylmethoxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSLFBYMTYFKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598783 | |

| Record name | (Benzyloxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22018-43-5 | |

| Record name | NSC78727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Benzyloxy)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-acetamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Pathways of 2 Benzyloxy Acetimidamide Hydrochloride

Direct Synthesis Approaches to 2-(Benzyloxy)acetimidamide Hydrochloride

Direct synthesis methods provide the most straightforward routes to this compound, often involving the formation of the amidine functional group from readily available precursors.

The Pinner reaction is a classic method for converting nitriles into imino ester salts, known as Pinner salts, which can then be treated with ammonia (B1221849) or amines to form amidines. nrochemistry.comwikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is typically catalyzed by a strong acid, such as hydrogen chloride, under anhydrous conditions. nrochemistry.comwikipedia.orgorganic-chemistry.org

The general mechanism involves the protonation of the nitrile by a strong acid to form a highly reactive nitrilium cation. This cation is then attacked by an alcohol to yield an imino ester salt after proton transfer. beilstein-journals.org Subsequent reaction with ammonia provides the corresponding amidine. nrochemistry.comwikipedia.org A variety of nitriles, including aliphatic and aromatic ones, can be used, although sterically hindered nitriles may be less reactive. nrochemistry.com

For the synthesis of acetamidine (B91507) hydrochloride, a typical procedure involves passing dry hydrogen chloride gas through a solution of acetonitrile (B52724) in absolute ethanol. orgsyn.org The resulting acetimido ethyl ether hydrochloride is then treated with an alcoholic solution of ammonia to produce acetamidine hydrochloride. orgsyn.org A similar approach can be used for the synthesis of benzamidine (B55565) hydrochloride from benzonitrile. orgsyn.org

While the classic Pinner reaction is effective, Lewis acids like trimethylsilyl (B98337) triflate can also promote this transformation, offering a milder alternative for the synthesis of esters from nitriles and alcohols. beilstein-journals.org

Multi-step synthesis provides an alternative strategy for constructing complex molecules by sequentially introducing different functional groups. utdallas.eduumsl.edulibretexts.org This approach often involves the use of protecting groups to prevent unwanted side reactions. utdallas.edu

One patented method for synthesizing N-benzyl acetamidine hydrochloride involves a two-step process starting from benzylamine (B48309). google.com In the first step, benzylamine is reacted with acetyl chloride in the presence of sodium carbonate to form N-acetyl benzylamine. google.com This amide is then treated with ammonium (B1175870) chloride and a solid superacid to yield N-benzyl acetamidine hydrochloride. google.com Another patented route begins with benzyl (B1604629) hydroxylamine (B1172632) hydrochloride, which is first converted to benzyl hydroxylamine. This intermediate then reacts with acetonitrile to form an intermediate that is subsequently hydrogenated in the presence of Raney nickel to give the target N-benzylacetamidine hydrochloride. google.com

In a different context, multi-step sequences have been used to create complex heterocyclic structures. For instance, the synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles involves the initial N-benzylation of 2-pyrrole carboxylate, followed by hydrolysis to the carboxylic acid, and finally cyclocondensation with a phenylenediamine derivative. nih.gov Similarly, the continuous-flow synthesis of certain pharmaceuticals like cinnarizine (B98889) involves a two-step sequence starting with the formation of benzyl chloride, which is then reacted with a secondary amine. tue.nl

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The development of advanced synthetic methods has enabled the efficient and sustainable production of amidine derivatives, addressing the limitations of traditional approaches.

Catalysis plays a pivotal role in modern amidine synthesis, offering milder reaction conditions and improved efficiency. Transition metals, particularly copper and palladium, have been extensively used. Copper-catalyzed multicomponent reactions involving an alkyne, a sulfonyl azide (B81097), and an amine provide a highly efficient route to N-sulfonylamidines. organic-chemistry.orgopenaccesspub.org Copper catalysts are also effective in the aerobic oxidative coupling of terminal alkynes, secondary amines, and sulfonamides. organic-chemistry.org Palladium catalysts have been employed for the N-arylation of amidines with aryl halides and triflates, as well as in the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides. organic-chemistry.orgmdpi.com

Nickel catalysts also offer a valuable alternative. nih.gov For instance, Ni(0) catalysts can be used to synthesize amidines from N-heterocyclic nitriles and amines under mild conditions. acs.org A nickel(II)-catalyzed decarbonylative amination of amides provides an efficient route to amidines through a CO extrusion recombination process. nih.gov Iron-catalyzed dearomative amination of β-naphthols with oxadiazolones as a nitrene source has also been developed for the synthesis of amidines bearing β-naphthalenone moieties. rsc.org

In the realm of organocatalysis, some amidine syntheses can proceed without any metal catalyst. For example, the reaction of enamines with azides can form amidines under catalyst-free conditions. organic-chemistry.org Similarly, highly electron-deficient perfluoroaryl azides can react with aldehydes and secondary amines to form amidines without a catalyst. nih.gov

Green chemistry principles are increasingly being incorporated into amidine synthesis to minimize environmental impact. rsc.org This includes the use of environmentally benign solvents, catalyst-free reactions, and atom-economical processes.

One-pot, multi-component reactions are inherently greener as they reduce the number of steps and purification procedures. openaccesspub.orgnih.gov A solvent-free, one-pot synthesis of sulfonyl amidines has been developed by reacting a sulfonyl azide, methyl propiolate, and a secondary cyclic amine at room temperature. openaccesspub.org Another approach describes a transition metal- and catalyst-free synthesis of N-sulfonyl amidines from the direct reaction of sulfonyl azides with amines, where the reaction proceeds via in situ aerobic oxidation of the amine. rsc.org

The use of sustainable solvents is another key aspect of green chemistry. The synthesis of guanidines and amidines has been successfully carried out in green ethereal solvents like 2-MeTHF or CPME under ambient conditions. rsc.org Enzymatic methods, such as using Candida antarctica lipase (B570770) B in a green solvent, have been developed for the sustainable synthesis of amides, a related functional group. nih.gov Furthermore, photochemical methods using copper/nitroxyl radical catalysis offer a greener route to amidines by avoiding the need for oxidants and harsh conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of amidines. rsc.orgrsc.org The use of microwave irradiation can significantly reduce reaction times without compromising the yield. rsc.org For instance, the TiCl4-mediated synthesis of cyclic amidines from heterocyclic amides and amines is much faster under microwave conditions compared to conventional heating. rsc.orgrsc.orgresearchgate.net

One-pot procedures, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and sustainability. openaccesspub.orgnih.gov The synthesis of novel amidines has been achieved through a one-pot, three-component reaction of alicyclic amines, cyclic ketones, and 4-azidoquinolin-2(1H)-ones without the need for a catalyst. nih.gov Another example is the silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN3, sodium sulfinate, and sulfonyl azide to produce amidines. organic-chemistry.orgorganic-chemistry.org A one-pot synthesis of arylamidines has also been developed from a cascade reaction of in situ generated nitrile oxides, sulfonyl azides, terminal alkynes, and water. researchgate.net

Derivatization and Functionalization of the 2-(Benzyloxy)acetimidamide Scaffold

The 2-(benzyloxy)acetimidamide scaffold, featuring a reactive amidine group, presents numerous opportunities for derivatization and functionalization. These modifications are crucial for modulating the compound's physicochemical properties and biological activity. The primary sites for functionalization are the nitrogen atoms of the amidine moiety and, to a lesser extent, the benzylic ether.

The reactivity of the amidine core in this compound can be strategically modulated to achieve a variety of chemical transformations. The free base form of the amidine is a strong Lewis base and a potent nucleophile, readily reacting with electrophiles. wikipedia.org Treatment of the hydrochloride salt with a suitable base liberates the free amidine, which can then participate in a range of reactions.

N-Alkylation and N-Arylation: The nitrogen atoms of the amidine can be alkylated or arylated to introduce new substituents. Alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. The choice of reaction conditions, such as the base and solvent, can influence the degree and regioselectivity of alkylation.

Acylation: The amidine nitrogen atoms can be acylated using acid chlorides or anhydrides. This transformation introduces an acyl group, which can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. Perfluoroacylimidazoles are particularly effective for this purpose as they react smoothly and produce no acidic byproducts that would need to be removed. nih.gov

Cyclization Reactions: The amidine functional group is a key building block for the synthesis of various nitrogen-containing heterocycles. For instance, acetamidine hydrochloride reacts with β-dicarbonyl compounds to yield substituted pyrimidines and with acetaldehydes to form substituted imidazoles. wikipedia.org It is plausible that this compound could undergo similar condensation reactions to generate more complex heterocyclic structures. The reaction with a dicarbonyl intermediate is a key step in the synthesis of thiamine (B1217682) (vitamin B1). wikipedia.org

Table 1: Potential Derivatization Reactions of the 2-(Benzyloxy)acetimidamide Scaffold

| Reaction Type | Reagent Class | Potential Product |

| N-Alkylation | Alkyl Halides | N-Alkyl-2-(benzyloxy)acetimidamide |

| N-Arylation | Aryl Halides (with catalyst) | N-Aryl-2-(benzyloxy)acetimidamide |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl-2-(benzyloxy)acetimidamide |

| Cyclization | β-Dicarbonyls | Substituted Pyrimidines |

| Cyclization | α,β-Unsaturated Ketones | Substituted Pyridones nih.gov |

The stereochemical outcome of reactions involving the 2-(benzyloxy)acetimidamide scaffold is a critical consideration, particularly when new chiral centers are formed. The amidine group itself is prochiral, meaning it can be converted from an achiral to a chiral center in a single step.

The two faces of the C=N double bond in the amidine are diastereotopic. Nucleophilic attack on the carbon atom of the C=N bond can occur from either the Re or Si face, potentially leading to a mixture of stereoisomers if a new chiral center is created. The stereoselectivity of such additions will be influenced by several factors, including the steric bulk of the substituents on the amidine and the attacking nucleophile, as well as the reaction conditions.

In reactions where the 2-(benzyloxy)acetimidamide acts as a nucleophile, for example, in the formation of a new C-C bond, the stereochemical course can be influenced by the presence of chiral catalysts or auxiliaries. While specific stereoselective reactions involving 2-(benzyloxy)acetimidamide have not been extensively reported, general principles of stereochemistry in chemical reactions provide a framework for predicting potential outcomes. researchgate.net For instance, reactions proceeding through a single, ordered transition state are more likely to be stereospecific (either retention or inversion of configuration), whereas reactions involving achiral intermediates may lead to racemic mixtures. researchgate.net

Neighboring group participation from the benzyloxy group could also play a role in controlling the stereochemistry of reactions at or near the amidine core. The oxygen atom of the benzyloxy group could potentially coordinate to reagents or intermediates, thereby directing the approach of a nucleophile or electrophile to one face of the molecule.

Mechanistic Elucidation of Reactions Involving 2 Benzyloxy Acetimidamide Hydrochloride

Detailed Reaction Mechanisms for 2-(Benzyloxy)acetimidamide Hydrochloride Formation and Transformation

The formation of this compound is most commonly achieved through the Pinner reaction. wikipedia.org This acid-catalyzed process begins with the reaction of a nitrile, in this case, 2-(benzyloxy)acetonitrile, with an alcohol in anhydrous conditions. nrochemistry.comnumberanalytics.com

The mechanism for the Pinner reaction proceeds in distinct steps:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically gaseous hydrogen chloride (HCl). This activation step makes the nitrile carbon more electrophilic and results in the formation of a nitrilium ion. numberanalytics.comnumberanalytics.com

Nucleophilic Attack by Alcohol: An alcohol molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. numberanalytics.com This leads to the formation of a protonated imidate.

Formation of the Imidate Salt: The resulting intermediate is an imino ester salt, commonly referred to as a Pinner salt. nrochemistry.comsynarchive.comorganic-chemistry.org

Ammonolysis: To form the final amidine, the Pinner salt is treated with ammonia (B1221849). The ammonia displaces the alcohol moiety to yield the amidine. wikipedia.orgnrochemistry.com In the presence of HCl, the basic amidine is protonated to form the stable this compound salt. wikipedia.org

Once formed, this compound can participate in various transformation reactions, particularly in the synthesis of heterocyclic compounds. Amidines are potent nucleophiles and are widely used as building blocks for nitrogen-containing heterocycles. researchgate.net For instance, amidines react efficiently with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively. nih.govresearchgate.net

The mechanism for these transformations is not a concerted or stepwise Diels-Alder reaction as might be expected. nih.govacs.org Instead, it follows an addition/N₂ elimination/cyclization pathway:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of an amidine nitrogen atom on the C4 position of the azine ring. nih.govresearchgate.net

Nitrogen Elimination: This is followed by an energetically favored elimination of a nitrogen molecule (N₂). nih.gov

Cyclization and Aromatization: The resulting intermediate undergoes a 6π electrocyclization, followed by the elimination of ammonia (NH₃) to yield the final, stable aromatic heterocyclic product. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The Pinner reaction for amidine synthesis proceeds through well-defined intermediates. The primary intermediate is the nitrilium ion, formed upon protonation of the starting nitrile. numberanalytics.com This is followed by the formation of the crucial imino ester hydrochloride, or Pinner salt, which can often be isolated. organic-chemistry.orgorgsyn.org

In the transformation reactions of amidines with azines, such as 1,2,3,5-tetrazines, computational studies have been instrumental in identifying intermediates and transition states. nih.gov The initial nucleophilic attack leads to a zwitterionic intermediate (IM1). nih.gov The subsequent step, which would lead to a Diels-Alder type product (IM2), is highly disfavored due to a high energy transition state (TS2). nih.gov Instead, the reaction proceeds through a more stable intermediate (IM3) formed after the barrierless elimination of N₂. nih.gov

Kinetic control at the 6π electrocyclization step determines the final product structure. nih.gov For example, in the reaction between a triazine and a doubly ¹⁵N-labeled amidine, computational studies identified two possible transition states (TS15 and TS16) leading to different cyclized intermediates (IM20 and IM21). nih.gov The transition state TS15 was found to be significantly lower in energy, leading to the kinetic product IM15, which then forms a pyrimidine (B1678525) containing only one nitrogen atom from the original amidine. nih.gov This theoretical finding was confirmed by labeling studies which observed only the singly ¹⁵N-labeled product. nih.gov

Kinetic and Thermodynamic Aspects of Amidine-Mediated Reactions

Kinetic and thermodynamic factors play a crucial role in directing the outcome of reactions involving amidines. In the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, the rate-limiting step is the initial nucleophilic attack of the amidine on the azine ring. nih.govresearchgate.netacs.org The subsequent N₂ elimination step is highly exothermic and proceeds rapidly. nih.gov

Theoretical studies using density functional theory (DFT) provide insight into the thermodynamic favorability of amidine reactions. For example, a study on the reaction of an amidine with phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) showed that the reaction with POCl₃ is more favored from a thermodynamic perspective. researchgate.net This was supported by the successful experimental characterization of the intermediate formed with POCl₃, which was not possible for the analogous intermediate with SOCl₂. researchgate.net

Kinetic investigations using ¹⁵N-labeling have further clarified these reaction pathways. In the reaction between a tetrazine and various amidines, alkyl amidines led to only minor incorporation of a second ¹⁵N atom into the triazine product (7-8%), whereas aryl amidines resulted in a much more substantial incorporation (49-56%). nih.govacs.org This significant difference rules out a simple concerted cycloaddition mechanism and supports the stepwise nucleophilic addition pathway where electronic properties of the substituents can influence the reaction course. nih.gov

Interactive Data Table: Calculated Free Energy Barriers for Reaction of Tetrazine with Amidine nih.gov

| Transition State | Reaction Step | Free Energy Barrier (kcal/mol) |

| TS1 | Initial Nucleophilic Attack | 22.9 |

| TS2 | Formation of Second C-N Bond | 38.7 |

| TS3 | Retro Diels-Alder (N₂ Elimination) | Barrierless |

Interactive Data Table: Calculated Thermodynamic Parameters for Amidine Reactions researchgate.net

| Parameter | Amidine 1 | POCl₃ (2) | SOCl₂ (3) |

| Electrophilicity Index (ω) eV | 0.81 | 1.95 | 2.51 |

| Nucleophilicity Index (N) eV | 3.55 | 1.83 | 1.63 |

Applications of 2 Benzyloxy Acetimidamide Hydrochloride in Advanced Organic Synthesis and Materials Science

2-(Benzyloxy)acetimidamide Hydrochloride as a Key Building Block for Heterocyclic Scaffolds

The acetimidamide hydrochloride functional group is a key player in the construction of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry and pharmacology. The presence of the benzyloxy group offers a strategic advantage, as it can be removed later in a synthetic sequence to reveal a hydroxyl group, adding another point for molecular diversification.

Synthesis of Pyrimidine (B1678525) and Pyrazinone Derivatives

Pyrimidines are six-membered aromatic rings with two nitrogen atoms and are central to numerous biologically active compounds, including anticancer and antimicrobial agents. Amidine derivatives are well-established precursors for pyrimidine rings through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. For instance, a method for synthesizing 3-(2-(4-fluorobenzyl)-4-(substituted phenyl) pyrimidin-6-yl)-2H-chromen-2-ones involves the [3+3] cyclic condensation of chalconated coumarins with 2-(4-fluorophenyl) acetamidine (B91507) hydrochloride. mdpi.com This highlights a general strategy where an acetamidine derivative, similar in reactivity to this compound, is used to construct a substituted pyrimidine ring. mdpi.com

While direct examples explicitly using this compound for pyrazinone synthesis are not detailed in the surveyed literature, the general synthetic routes to pyrazinones often involve the cyclization of α-amino amides or related structures with dicarbonyl compounds. Given its structure, this compound could theoretically serve as a precursor to a key α-amino amide intermediate after hydrolysis of the amidine.

| Starting Amidine Type | Reactant Partner | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Acetamidine Hydrochloride Derivative | Chalconated Coumarin (a β-keto-enone equivalent) | Substituted Pyrimidine | [3+3] Cyclocondensation |

| Trifluoroacetamidine | Amide Acetals | 2-Trifluoromethylpyrimidine | [4+2] Cyclization |

Role in Complex Molecule Synthesis and Diversification Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.govbeilstein-journals.orgcam.ac.uk The goal is to efficiently generate molecules that occupy a broad region of chemical space. cam.ac.uk Building blocks like this compound are valuable in DOS because they contain multiple reactive sites and a modifiable protective group.

The benzyloxy group is particularly useful in this context. It is relatively stable to many reaction conditions but can be readily cleaved via hydrogenolysis to unmask a hydroxyl group. This allows for late-stage diversification, where a core molecular scaffold can be elaborated into a library of analogues with different functionalities at that position. This approach increases the structural diversity of a compound library efficiently. nih.gov The synthesis of libraries of complex molecules, such as macrocyclic peptidomimetics or polycyclic alkaloid scaffolds, often relies on such versatile building blocks that enable both scaffold and appendage diversity. nih.govbeilstein-journals.org While specific libraries built from this compound are not prominently featured in the searched literature, its structural motifs are highly relevant to DOS principles, particularly for creating libraries of 3-dimensional fragments for drug discovery. frontiersin.org

| Core Scaffold Type | Key Building Block Feature | Diversification Strategy | Library Goal |

|---|---|---|---|

| Polycyclic Alkaloids | Two-directional synthesis from simple precursors | Scaffold diversity via varied cyclization pathways | Natural Product-like Scaffolds |

| Macrocyclic Peptidomimetics | Amino acid-derived building blocks | Scaffold and stereochemical diversity | Biologically Relevant Frameworks |

| 2H-Benzopyrans | Solid-phase synthesis with multiple building blocks | Appendage diversity on a common core | Drug-like Libraries |

Potential in Functional Materials Design and Fabrication

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The benzyloxy group is a common substituent in molecules designed for various material applications, from liquid crystals to organic electronics. The presence of this group can influence molecular packing, solubility, and electronic properties.

The amidine functionality itself can participate in polymerization reactions or act as a ligand for metal ions, opening pathways to coordination polymers or metal-organic frameworks (MOFs). Furthermore, the benzyloxy group is a precursor to a phenol. Phenolic resins are a major class of industrial polymers, and the ability to generate a phenolic hydroxyl group from a precursor integrated into a polymer or material could be used to tune surface properties, introduce cross-linking sites, or create responsive materials. For instance, benzylic C-H bonds are known to be reactive sites that can be functionalized under various catalytic conditions, including photoredox catalysis, to form new C-C or C-heteroatom bonds. rsc.orgnih.gov This reactivity could be exploited to graft polymers from surfaces or to modify existing materials containing the benzyloxy moiety. While direct fabrication of materials from this compound is not yet widely reported, its constituent parts suggest significant potential in designing materials with tailored electronic, optical, or mechanical properties. rsc.org

| Functional Group | Potential Role in Materials | Resulting Material Type / Property |

|---|---|---|

| Benzyloxy Group | Influences molecular packing, solubility; precursor to phenol | Liquid crystals, organic semiconductors, modifiable polymer surfaces |

| Amidine Group | Polymerization monomer, metal ligand | Novel polymers, coordination polymers, MOFs |

| Benzylic C-H Bond | Site for post-fabrication functionalization | Grafted polymers, surface-modified materials |

Computational and Theoretical Investigations of 2 Benzyloxy Acetimidamide Hydrochloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and stable conformations of molecules. For 2-(Benzyloxy)acetimidamide hydrochloride, these calculations can predict its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.

Full dimensional quantum calculations, which have been successfully applied to molecules like N-methyl acetamide, could provide a detailed understanding of the vibrational modes of this compound. nih.gov This would allow for the interpretation of its infrared spectrum and a deeper understanding of its intramolecular dynamics.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

Note: The following data is hypothetical and representative of typical values for similar functional groups, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(phenyl) | C(methylene) | - | - | 1.51 Å |

| Bond Length | C(methylene) | O | - | - | 1.43 Å |

| Bond Length | O | C(acetimidoyl) | - | - | 1.35 Å |

| Bond Length | C(acetimidoyl) | N(amino) | - | - | 1.33 Å |

| Bond Length | C(acetimidoyl) | N(imino) | - | - | 1.29 Å |

| Bond Angle | C(phenyl) | C(methylene) | O | - | 109.5° |

| Bond Angle | C(methylene) | O | C(acetimidoyl) | - | 117.0° |

| Bond Angle | N(amino) | C(acetimidoyl) | N(imino) | - | 121.0° |

| Dihedral Angle | C(phenyl) | C(methylene) | O | C(acetimidoyl) | 180° (anti) or ±60° (gauche) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's preferred conformation, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.gov For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around its single bonds, and its interactions with solvent molecules and other ions. acs.org

An all-atom MD simulation would typically place the molecule in a box of explicit solvent, such as water, along with a chloride counter-ion. nih.gov By solving Newton's equations of motion for every atom in the system, the simulation traces the trajectory of the molecule over nanoseconds or even microseconds. nih.gov This allows for the exploration of the potential energy surface and the identification of the most populated conformational states. ethz.ch The simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding between the amidinium group and water molecules, and the organization of the solvent shell around the molecule. acs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~5000 atoms (1 molecule + water + Cl-) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. For this compound, a key reaction of interest could be its hydrolysis, a common pathway for the degradation of amidines.

Using DFT methods, the reaction pathway for the hydrolysis of the acetimidamide group can be mapped out. This would likely involve the nucleophilic attack of a water molecule on the carbon atom of the C=N double bond, followed by proton transfer steps and the eventual cleavage of a C-N bond to form an amide and ammonia (B1221849). Computational studies on the reactions of other amidines have shown that the initial nucleophilic attack is often the rate-limiting step. nih.govacs.orgnih.govresearchgate.net The presence of the benzyloxy group could influence the reactivity of the imidamide moiety through electronic effects.

Table 3: Hypothetical Reaction Profile for the Acid-Catalyzed Hydrolysis of this compound

Note: The following data is illustrative of a multi-step reaction mechanism that could be modeled computationally.

| Reaction Step | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| TS1 | Nucleophilic attack of water | +18.5 |

| Intermediate 1 | Tetrahedral intermediate | +5.2 |

| TS2 | Proton transfer | +12.0 |

| Intermediate 2 | Protonated tetrahedral intermediate | +2.1 |

| TS3 | C-N bond cleavage | +22.3 (Rate-determining step) |

| Products | 2-(Benzyloxy)acetamide (B2937700) + NH₄⁺ + Cl⁻ | -10.8 |

Development and Application of Machine Learning in Amidine Chemistry

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting chemical properties and reaction outcomes with high accuracy and speed. nih.govrsc.orgresearchgate.net While specific ML models for this compound may not exist, the methodologies developed for broader classes of organic molecules are directly applicable.

ML models, such as neural networks and random forests, can be trained on large datasets of known reactions to predict the likelihood of success for a new reaction. acs.org For instance, a model could be developed to predict the optimal conditions (catalyst, solvent, temperature) for a reaction involving an amidine. acs.org Furthermore, ML can be used to predict various molecular properties, such as solubility, toxicity, and reactivity, based on the molecule's structure. nih.govrsc.org These predictions can accelerate the discovery and optimization of new synthetic routes and functional molecules.

Table 4: Applications of Machine Learning in Amidine Chemistry

| Machine Learning Model | Application | Predicted Property/Outcome |

| Neural Network | Reaction Prediction | Major product, reaction yield, optimal conditions acs.org |

| Random Forest | Property Prediction | Solubility, pKa, biological activity |

| Support Vector Machine | Classification | Reactive vs. non-reactive, stable vs. unstable |

| Gradient Boosting | Quantitative Structure-Activity Relationship (QSAR) | Inhibition constants, binding affinities |

Catalytic Roles and Applications of 2 Benzyloxy Acetimidamide Hydrochloride and Its Analogues

Exploration of 2-(Benzyloxy)acetimidamide Hydrochloride as an Organocatalyst

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a fundamental pillar of synthesis, complementing metal-based and enzymatic catalysis. Within this field, amidines have been identified as potent nucleophilic catalysts. rsc.org Although research focusing specifically on this compound is not extensively documented in dedicated studies, its catalytic potential can be inferred from the well-established reactivity of analogous amidine compounds.

The catalytic activity of amidines stems from their ability to act as effective nucleophiles. rsc.org While often employed as bases, compounds like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have demonstrated clear nucleophilic catalytic behavior. rsc.orgsigmaaldrich.com The mechanism typically involves the nucleophilic attack of the amidine on an electrophilic substrate (e.g., an acyl donor), forming a reactive, covalently-bound intermediate. This intermediate is then more susceptible to reaction with a second nucleophile, regenerating the amidine catalyst and completing the catalytic cycle. sigmaaldrich.com

Based on the reactivity of this class of compounds, this compound, by virtue of its core amidine structure, is a candidate for catalyzing a range of organic reactions. The most common application for amidine organocatalysts is in acyl transfer reactions, such as the esterification or amidation of carboxylic acids. bath.ac.ukacs.org However, the utility of amidine and guanidine-derived catalysts extends to a much broader array of transformations. bath.ac.ukrsc.org

Table 1: Representative Reactions Catalyzed by Amidine-Based Organocatalysts

| Reaction Type | Catalyst Class | Description | Citations |

|---|---|---|---|

| Acyl Transfer | Amidines, Guanidines | Catalyzes the transfer of acyl groups, crucial for ester and amide synthesis. | bath.ac.uk |

| Aldol Reactions | Amidines, Guanidines | Facilitates the formation of carbon-carbon bonds by creating β-hydroxy carbonyl compounds. | bath.ac.ukrsc.org |

| Morita–Baylis–Hillman | Amidines, Guanidines | Couples an α,β-unsaturated carbonyl compound with an aldehyde. | bath.ac.ukrsc.org |

| Conjugate Additions | Amidines, Guanidines | Promotes the addition of nucleophiles to α,β-unsaturated systems. | bath.ac.ukrsc.org |

| Methylations/Silylations | Amidines, Guanidines | Acts as a catalyst for the transfer of methyl or silyl (B83357) groups to nucleophiles. | bath.ac.ukrsc.org |

The structure of this compound suggests it could function similarly. The benzyloxy group may introduce specific steric and electronic effects that could modulate its catalytic activity or solubility compared to simpler amidines.

Participation in Metal-Catalyzed Organic Transformations

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. uniurb.itnih.gov The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. Amidine-containing molecules are effective ligands for various transition metals, particularly palladium, due to the presence of electron-donating nitrogen atoms that can form stable complexes. researchgate.netsemanticscholar.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds. acs.orgmdpi.com The success of these reactions often relies on ligands that stabilize the palladium catalyst, prevent its deactivation, and facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination). rsc.org

While specific applications of this compound as a ligand are not widely reported, its structural features make it a plausible candidate for such a role. It could coordinate to a metal center like palladium or copper, potentially influencing the outcome of cross-coupling reactions. For instance, N-aryl amidines can be synthesized via palladium-catalyzed C-N coupling, and amidine moieties themselves can be key substrates or directing groups in C-H activation and annulation reactions to form heterocyclic structures like benzimidazoles. rsc.orgnih.gov

A notable example of amidine precursor involvement is the Liebeskind-Srogl cross-coupling, where a protected thiopseudourea reagent (an amidine derivative) couples with boronic acids under palladium and copper catalysis to form protected amidines. nih.gov This highlights the compatibility of the amidine framework with transition metal-catalyzed conditions.

Table 2: Examples of Metal-Catalyzed Reactions Involving Amidine-Type Structures

| Reaction Name | Metal Catalyst | Role of Amidine/Analogue | Description | Citations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Substrate/Product | Forms C-N bonds to synthesize N-aryl amidines. | acs.orgrsc.org |

| Liebeskind-Srogl Coupling | Palladium/Copper | Substrate | Cross-coupling of an amidine precursor with boronic acids. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium | Ligand | Amines and related nitrogen compounds can act as effective, inexpensive ligands. | researchgate.netorganic-chemistry.org |

| C-H Annulation | Rhodium/Ruthenium | Directing Group | The amidine group directs C-H activation to synthesize N-heterocycles. | nih.gov |

| N-Arylation of Amidines | Copper | Substrate | Copper-catalyzed coupling of amidines with aryl boronic acids. | nih.gov |

Design of Catalytic Systems Incorporating Amidine Moieties

The versatility of the amidine functional group has spurred significant interest in the rational design of advanced catalytic systems. wustl.eduresearchgate.net By systematically modifying the substituents on the amidine core, researchers can fine-tune the catalyst's steric and electronic properties to achieve high levels of activity and stereoselectivity. sigmaaldrich.com

A major focus in this area is the development of chiral, non-racemic amidine catalysts for asymmetric synthesis. acs.orgwustl.edu This involves incorporating stereogenic centers into the catalyst's backbone. For example, chiral bicyclic amidines have been developed and shown to be highly effective in the kinetic resolution of racemic alcohols via enantioselective acyl transfer, providing a powerful non-enzymatic method for obtaining enantiopure compounds. acs.org The design of such catalysts is often aided by computational methods, like Density Functional Theory (DFT) calculations, which can predict the performance of different catalyst structures before their synthesis. wustl.edu

Furthermore, amidine moieties can be integrated into larger, more complex architectures like Covalent Organic Frameworks (COFs). researchgate.net Synthesizing COFs through an amidine-route allows for the creation of porous, crystalline materials with defined catalytic sites. researchgate.net These heterogeneous catalysts offer advantages in terms of stability and recyclability.

The compound this compound can be viewed as a simple building block within this context. The acetimidamide core provides the fundamental catalytic unit, while the benzyloxy group offers a site for potential modification. By replacing this group or introducing chiral elements, it could serve as a scaffold for developing novel, tailored catalysts for specific applications in either organocatalysis or as ligands for transition metals. The development of new synthetic routes, such as the copper-catalyzed multicomponent synthesis of N-acyl amidines, further expands the toolbox for creating diverse amidine-based structures for catalytic applications. acs.org

Mechanistic Biological Activity Studies of 2 Benzyloxy Acetimidamide Hydrochloride Analogues

Structure-Activity Relationship (SAR) Studies of Amidine-Derived Bioactive Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For amidine derivatives, these studies have elucidated how specific structural modifications influence biological activity, potency, and selectivity.

Research into amidine-based inhibitors of enzymes like sphingosine (B13886) kinases (SphK) has provided significant SAR insights. nih.gov These studies systematically modify different regions of the molecule, often categorized as the head group, linker, and tail region, to determine their impact on inhibitory activity. nih.gov

Key findings from SAR studies on related amidine compounds include:

The Amidine Head Group: The positively charged amidine group is often critical for activity. Attempts to replace it with similarly sized but neutral or negatively charged groups, such as a primary amide or a carboxylic acid, can result in a complete loss of inhibition, highlighting the importance of the amidine's unique electrostatic properties for target binding. nih.gov

The Linker Region: Steric bulk in the region connecting the head group to the rest of the molecule can be fine-tuned. For instance, in certain series of SphK inhibitors, installing a cyclopropyl (B3062369) ring in place of a methyl group in the linker region was explored to increase steric hindrance and modulate activity. nih.gov

The Tail Region: The nature and length of the "tail" portion of the molecule significantly affect potency. In the context of SphK inhibitors, increasing the length of a linear alkyl chain in the tail region from a small group to a 12-carbon chain led to a dramatic increase in potency, yielding nanomolar inhibitors. nih.gov However, further increasing the chain length to 14 or 16 carbons resulted in a sharp decrease in activity, indicating an optimal length for fitting into the enzyme's binding pocket. nih.gov

Similarly, SAR studies on 2-(benzyloxy) derivatives developed as TRPV1 antagonists have shown that substitutions on the benzyl (B1604629) group can have a profound effect. A 4-fluorobenzyloxy derivative, for example, demonstrated excellent antagonistic activity with a high binding affinity. nih.gov

Target Identification and Deconvolution Strategies for Amidine-Containing Ligands

Identifying the specific molecular targets of amidine-containing ligands is essential for understanding their mechanism of action and for predicting potential therapeutic effects and off-target activities.

One common strategy is a target-based screening approach, where new compounds are tested against a panel of known enzymes or receptors. This was employed in the discovery of amidine-based sphingosine kinase inhibitors. nih.gov Similarly, amidine compounds like F-amidine and Cl-amidine were identified as potent inhibitors of protein arginine deiminase 4 (PAD4), a target relevant to inflammatory diseases like rheumatoid arthritis. semanticscholar.org

For novel compounds where the target is unknown, more advanced strategies are required. Target deconvolution can involve:

Affinity-Based Methods: Using the compound as a "bait" to pull its binding partners out of cell lysates, which can then be identified using mass spectrometry.

Computational Approaches: Molecular docking and dynamics simulations can predict how a ligand might interact with the three-dimensional structures of known proteins. nih.gov This can help prioritize potential targets for experimental validation. For example, docking studies can reveal key interactions, such as hydrogen bonds between an amidine ligand and specific amino acid residues like aspartic acid in an enzyme's active site. semanticscholar.org

Radiolabeling and PET Imaging: Synthesizing radiolabeled versions of the ligands, for example with Carbon-11, allows for their use in Positron Emission Tomography (PET) imaging. elsevierpure.com This enables in vivo visualization of the drug's distribution in the brain and other tissues, providing clues about its sites of action. However, this approach can be complicated by the in vivo metabolism of the compound, which may alter its binding characteristics. elsevierpure.com

These strategies are critical for moving from a compound with an observed biological activity to a validated therapeutic agent with a well-understood molecular mechanism.

Advanced Analytical Methodologies for Research on 2 Benzyloxy Acetimidamide Hydrochloride

Development of Spectroscopic Techniques for In Situ Reaction Monitoring

In situ reaction monitoring is a powerful approach that allows chemists to observe a reaction as it happens, providing real-time data on reactant consumption, intermediate formation, and product generation. This eliminates the need for frequent sampling and offline analysis, offering a more accurate and detailed picture of the reaction kinetics and pathway. For the synthesis and study of 2-(Benzyloxy)acetimidamide hydrochloride, spectroscopic techniques are particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a primary tool for monitoring the kinetics of reactions involving amidines. nih.govacs.org By tracking the changes in the integrals of specific proton signals corresponding to reactants and products over time, researchers can determine reaction rates and orders. nih.gov For instance, in studies of reactions between amidines and other heterocyclic compounds, ¹H NMR monitoring has been used to observe the clean formation of products without the appearance of any reaction intermediates. acs.org This type of observation is critical, as it can indicate that the first step in the reaction pathway is the rate-limiting step. nih.govacs.org The kinetics of amide bond formation, a related reaction, has also been successfully studied using ¹H NMR spectroscopy by extracting the reaction mixture and quantifying the rate of product formation. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for in situ monitoring. FTIR can track changes in the vibrational frequencies of functional groups. For example, the disappearance of the nitrile peak and the appearance of C=N and N-H stretching bands of the amidine group can be monitored in real-time during the synthesis of this compound. The formation of hydrogen bonds, which can occur in these systems, can also be investigated using FTIR-ATR (Attenuated Total Reflectance) measurements. mdpi.com

Table 1: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Application in Amidine Research | Information Gained |

|---|---|---|

| ¹H NMR Spectroscopy | Monitoring reaction kinetics by observing the formation of products and consumption of reactants. nih.govacs.org | Reaction rates, observation of intermediates, determination of rate-limiting steps. nih.govacs.org |

| ¹³C NMR Spectroscopy | Confirming product structure, particularly in isotope labeling studies. acs.org | Confirmation of ¹⁵N incorporation by analyzing carbon peak splitting. acs.org |

| FTIR Spectroscopy | Real-time tracking of functional group transformations (e.g., nitrile to amidine). | Confirmation of reaction completion, identification of key functional groups in products and intermediates. mdpi.com |

Optimization of Chromatographic and Separation Techniques for Complex Amidine Mixtures

The synthesis of amidines can often result in complex mixtures containing starting materials, byproducts, and the desired product. Furthermore, amidines can exist as E/Z isomers, and their interconversion in solution can complicate purification. nih.gov The separation of these mixtures is a significant challenge, often requiring the optimization of advanced chromatographic techniques. longdom.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of such mixtures due to its high resolution and efficiency. longdom.orgscispace.com Developing a robust HPLC method for this compound and its related substances involves the careful selection and optimization of several parameters. Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scispace.com

The optimization process includes:

Column Selection : Choosing a column with the appropriate chemistry (e.g., C18) and dimensions is critical for achieving good separation. Core-shell columns can offer high resolution and analysis speed. nih.gov

Mobile Phase Composition : A gradient elution, typically using a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic solvent like acetonitrile (B52724), is frequently used to separate compounds with a range of polarities. nih.govresearchgate.net

Detection : A UV detector is commonly used, with the wavelength set to the absorbance maximum of the analyte for optimal sensitivity. mdpi.com

While column chromatography on silica (B1680970) gel can be used for general purification, it has been reported to be ineffective for separating E/Z isomers of some amidines due to rapid isomerization on the solid support. nih.govnih.gov This highlights the need for more advanced and optimized methods like HPLC for achieving high purity. longdom.org

Table 2: Example of Optimized HPLC Parameters for Analysis of Amidine-Related Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and improved peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar components in the mixture. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. nih.gov |

| Detection Wavelength | 228 nm | Wavelength for detecting aromatic compounds. mdpi.com |

| Injection Volume | 10 µL | Standard volume for analytical injections. nih.gov |

Application of Mass Spectrometry and Hyphenated Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Mass spectrometry (MS) and its hyphenated forms are indispensable tools for gaining deep mechanistic insights into the formation and reactions of amidines. saspublishers.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of molecules. In mechanistic studies of amidine reactions, HRMS has been used to determine the precise mass of products, which is crucial for identifying the number of nitrogen atoms incorporated from the amidine reactant into the final product in labeling studies. nih.govacs.org

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful. ijnrd.orgspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. researchgate.net This technique allows for the separation of complex reaction mixtures and subsequent mass analysis of each component. longdom.org It is invaluable for identifying intermediates, byproducts, and final products, even at trace levels. nih.gov

Tandem Mass Spectrometry (MS/MS) , often coupled with LC (LC-MS/MS), takes this a step further. In MS/MS, a specific ion (a "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. nih.gov This provides detailed structural information that can be used to piece together reaction pathways. For example, the fragmentation pattern can help confirm the connectivity of atoms within a molecule, which is critical for distinguishing between isomers or confirming a proposed intermediate structure. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique that provides complete NMR spectra of separated components, offering unambiguous structure elucidation. nih.gov

These techniques have been applied to study reaction mechanisms related to amidines. For example, a combination of Electrospray Ionization Mass Spectrometry (ESI-MS) and NMR experiments was used to support a proposed hydrolysis mechanism that proceeds via an oxazolinium ion intermediate. nih.gov Isotope labeling studies, analyzed by HRMS and NMR, have been instrumental in determining whether one or two nitrogen atoms from an amidine are incorporated into a product, which is governed by the kinetics at a specific electrocyclization step. nih.gov

Table 3: Mass Spectrometry and Hyphenated Techniques for Mechanistic Studies

| Technique | Application in Amidine Research | Mechanistic Insight Provided |

|---|---|---|

| High-Resolution MS (HRMS) | Accurate mass determination of products in ¹⁵N-labeling studies. acs.org | Confirms elemental composition and the number of atoms transferred from a reactant. nih.gov |

| LC-MS | Separation and identification of components in a reaction mixture. researchgate.netlongdom.org | Identifies products, byproducts, and potential reaction intermediates. |

| LC-MS/MS | Fragmentation of selected ions to obtain structural information. nih.gov | Elucidates molecular structure and connectivity, helping to confirm reaction pathways. nih.gov |

| Kinetic Isotope Effect (KIE) Studies | Measured using NMR and MS to probe the rate-determining step. nih.govacs.org | Provides evidence for which bonds are broken or formed in the slowest step of the reaction. nih.gov |

Environmental Fate, Degradation Pathways, and Sustainability Considerations for Amidine Compounds

Investigation of Biotic Degradation Mechanisms and Metabolites

The biotic degradation of a chemical compound refers to its breakdown by living organisms, primarily microorganisms like bacteria and fungi. The structural features of 2-(Benzyloxy)acetimidamide hydrochloride—namely the amidine functional group, the ether linkage, and the benzyl (B1604629) group—suggest several potential enzymatic lines of attack.

The primary and most probable biotic degradation pathway for amidines is enzymatic hydrolysis. nih.govresearchgate.net Amidases and other hydrolases are common bacterial enzymes that cleave amide and similar bonds. researchgate.netnih.gov For 2-(Benzyloxy)acetimidamide, this would likely involve the hydrolysis of the carbon-nitrogen double bond of the imidamide group. This initial step would cleave the molecule into 2-(benzyloxy)acetamide (B2937700) and ammonia (B1221849). researchgate.net

Studies on related compounds support this hypothesis. Research on the biodegradation of fatty acid amides has shown that bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila initiate degradation by hydrolyzing the amide bond. nih.gov The subsequent rate of complete mineralization then depends on the biodegradability of the resulting amine and carboxylic acid. nih.gov Similarly, bacterial strains like Sphingosinicella microcystinivorans have demonstrated the ability to hydrolyze various compounds containing amide bonds. mdpi.com

Following the initial hydrolysis, the resulting metabolite, 2-(benzyloxy)acetamide, would likely undergo further degradation. A second enzymatic hydrolysis step could cleave the amide bond to yield benzyloxyacetic acid and another molecule of ammonia. masterorganicchemistry.com The final major component, benzyloxyacetic acid, contains a stable benzyl ether linkage. The degradation of this moiety would proceed through pathways for aromatic compounds, which typically involve ring-opening reactions catalyzed by mono- or dioxygenase enzymes, eventually breaking the molecule down into smaller, readily metabolizable components like carbon dioxide and water. nih.gov

The potential biotic degradation pathway and its primary metabolites are summarized below.

Interactive Data Table: Potential Biotic Degradation Pathway and Metabolites of 2-(Benzyloxy)acetimidamide

| Step | Precursor Compound | Enzymatic Process | Likely Metabolite(s) |

| 1 | 2-(Benzyloxy)acetimidamide | Amidase/Hydrolase Action | 2-(Benzyloxy)acetamide + Ammonia |

| 2 | 2-(Benzyloxy)acetamide | Amidase/Hydrolase Action | Benzyloxyacetic acid + Ammonia |

| 3 | Benzyloxyacetic acid | Oxygenase Action | Ring-opened aliphatic acids |

| 4 | Ring-opened aliphatic acids | General Metabolism | CO2 + H2O |

This table outlines a hypothesized degradation pathway based on the known metabolism of related chemical structures.

Green Chemistry Metrics and Sustainability Assessments for Amidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The sustainability of the synthesis of 2-(Benzyloxy)acetimidamide and other amidines can be evaluated using several key metrics.

Commonly used green chemistry metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms.

Reaction Mass Efficiency (RME): A more comprehensive metric that accounts for reaction yield and the stoichiometry of reactants. nih.gov

Process Mass Intensity (PMI): This metric evaluates the total mass used in a process (reactants, solvents, reagents, process aids) relative to the mass of the final product. A lower PMI indicates a greener process. nih.govresearchgate.net

E-Factor: Relates the mass of waste produced to the mass of the product. nih.gov

Traditional syntheses of amidines often involve multi-step processes with protecting groups, hazardous reagents, and significant solvent use, leading to poor scores on these green metrics. However, recent research has focused on developing more sustainable methods. researchgate.net For example, a one-pot, solvent-free synthesis of sulfonyl amidines has been developed that proceeds at room temperature, greatly improving its environmental profile. researchgate.net Other greener approaches include copper-catalyzed protocols that use oxygen as a green oxidant and more environmentally benign solvents like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com Photochemical methods using visible light to promote the reaction also represent a more sustainable alternative. researchgate.net

Interactive Data Table: Comparison of Amidine Synthesis Routes Using Green Chemistry Principles

| Synthesis Route | Key Features | Advantages in Sustainability | Potential Drawbacks |

| Traditional (e.g., Pinner synthesis) | Multi-step; uses strong acids/bases, organic solvents | Well-established and versatile | High PMI and E-Factor; use of hazardous reagents |

| Catalytic One-Pot Synthesis | Fewer steps; uses a catalyst; may be solvent-free | Higher RME; lower PMI; reduced waste and energy use researchgate.net | Catalyst toxicity and cost; may require specific substrates |

| Photochemical Synthesis | Uses visible light as an energy source; often uses a photocatalyst | Energy efficient; mild reaction conditions; high selectivity researchgate.net | Requires specialized equipment; potential for side reactions |

Assessing the synthesis of this compound would involve applying these metrics to its specific production pathway, encouraging the adoption of newer, more sustainable catalytic or photochemical methods over traditional routes.

Environmental Impact of Amidine-Derived Compounds: Research Perspectives

The environmental impact of amidine-derived compounds is an area requiring further investigation. The release of any chemical into the environment raises questions about its potential effects on ecosystems.

Ecotoxicity: The amidine functional group is a key structural feature in many biologically active compounds, including numerous antimicrobial agents. nih.govnih.gov This inherent biological activity suggests that amidine-containing compounds, if released into aquatic or terrestrial environments, could impact non-target organisms, particularly microbial communities that are fundamental to ecosystem health. nih.gov The degradation products must also be considered; while degradation reduces the concentration of the parent compound, the resulting metabolites, such as aromatic amines or acids, can also have their own toxicological profiles. nilu.no Some research indicates that amide products can be more toxic than their precursor compounds.

Persistence and Bioaccumulation: The environmental persistence of this compound will be determined by the rates of its biotic and abiotic degradation. If these processes are slow, the compound could persist in the environment. Its potential for bioaccumulation (the build-up of a chemical in an organism) would depend on its physicochemical properties, such as its octanol-water partition coefficient (logP).

Impact on Nutrient Cycles: The degradation of nitrogen-containing compounds like amidines releases ammonia. researchgate.net In aquatic systems, elevated levels of nitrogen compounds can lead to eutrophication, an over-enrichment of water with nutrients that causes excessive algae growth and oxygen depletion, harming aquatic life. nilu.no

Future research should focus on a comprehensive environmental risk assessment for 2-(Benzyloxy)acetimidamide and related amidine compounds. This would involve standardized ecotoxicity testing on representative aquatic and terrestrial organisms, detailed studies to confirm the proposed degradation pathways and identify all major metabolites, and analysis of the persistence and fate of these compounds in different environmental compartments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Benzyloxy)acetimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzyloxyacetonitrile with ammonium chloride in acidic conditions (e.g., HCl) under reflux may yield the target compound. Optimization involves adjusting molar ratios (e.g., 1:1.2 nitrile to ammonium salt), temperature (70–90°C), and reaction time (12–24 hours). Monitor progress using TLC (silica gel, ethyl acetate/hexane) or LC-MS .

- Key Parameters :

| Variable | Optimal Range |

|---|---|

| Temperature | 70–90°C |

| Reaction Time | 12–24 hours |

| Solvent | Ethanol/HCl mix |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use and NMR in DMSO-d6 to confirm benzyloxy and amidine proton environments (e.g., δ 4.6 ppm for CH2-O-Benzyl, δ 8.1 ppm for NH2 in ) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min; retention time ~8.2 minutes .

- Melting Point : Compare observed mp (157–161°C) with literature values to assess purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

- First Aid :

| Exposure Route | Action |

|---|---|

| Inhalation | Fresh air + medical observation for 48 hours |

| Skin Contact | Wash with soap/water for 15 minutes |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in NMR signals may arise from tautomerism (amidine ↔ imino forms). Use variable-temperature NMR (25–60°C) to observe dynamic equilibria. Cross-validate with IR (N-H stretch ~3350 cm⁻¹) and high-resolution MS (theoretical [M+H]+: 201.72) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Approach :

- HPLC-MS/MS : Identify byproducts (e.g., unreacted nitrile or benzyl alcohol derivatives) using a gradient elution method.

- Column Chromatography : Purify using silica gel (hexane:ethyl acetate, 3:1) to isolate impurities for structural analysis .

- Common Impurities :

| Impurity | Source |

|---|---|

| Benzyloxyacetonitrile | Incomplete reaction |

| Ammonium chloride | Residual reagent |

Q. How can computational modeling aid in predicting reactivity or stability of this compound?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., amidine NH2 group).

- MD Simulations : Assess hydrolytic stability in aqueous environments (pH 2–12) to guide storage conditions .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes)?

- Protocol :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) in PBS buffer (pH 7.4) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.